N-(4-acetylphenyl)-4-(allyloxy)benzamide
Description
N-(4-Acetylphenyl)-4-(allyloxy)benzamide is a benzamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and an allyloxy substituent at the para position of the benzamide ring.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-12-22-17-10-6-15(7-11-17)18(21)19-16-8-4-14(5-9-16)13(2)20/h3-11H,1,12H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIQVEHWZVKXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Molecular Properties
Key structural variations among benzamide analogs include substitutions on the aromatic rings and modifications to the amide-linked side chains. Below is a comparative analysis of select analogs:
*Calculated based on molecular formula C₁₈H₁₇NO₃.
Key Observations :
- Allyloxy vs.
- Amide Substituents : Pyridine-based amides (e.g., compounds 1 and 9) show nAChR modulation, while acetylphenyl analogs may target enzymes or GPCRs due to steric and electronic effects .
Receptor Modulation
- nAChR Inhibition : Pyridine-linked benzamides (e.g., compound 1) exhibit selectivity for hα4β2 nAChRs (IC₅₀ ~10 µM), while bromine substitution (compound 9) enhances potency but reduces selectivity .
- GPCR Targeting : Tetrazolyl derivatives (e.g., N-(4-acetylphenyl)-4-(tetrazol-1-yl)benzamide) show affinity for relaxin receptors, likely due to hydrogen bonding with the tetrazole ring .
Antimicrobial and Anticancer Activity
- Benzimidazole Hybrids : N-(4-Acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)-benzamide demonstrates MIC values of 12.5–25 µg/mL against Mycobacterium smegmatis .
- HDAC Inhibition: Analog N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) inhibits HepG2 cell proliferation (IC₅₀: 100–200 µM) with lower toxicity than SAHA .
Physicochemical Properties
- Lipophilicity : Allyloxy derivatives (logP ~3.2) are more lipophilic than methoxy (logP ~2.5) or tetrazolyl (logP ~1.6) analogs, impacting membrane permeability .
- Melting Points : Allyloxy analogs exhibit higher melting points (86–105°C) compared to methoxy derivatives (42–45°C), suggesting stronger crystal lattice interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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